molecular formula C8H8N2S B154248 5,6-Dimethyl-2,1,3-benzothiadiazole CAS No. 1887-60-1

5,6-Dimethyl-2,1,3-benzothiadiazole

Cat. No.: B154248
CAS No.: 1887-60-1
M. Wt: 164.23 g/mol
InChI Key: QQCMLCGOLBUDJF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure.

Result of Action

As a compound used in proteomics research , it may have effects on protein function or structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,1,3-benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethylbenzenamine with sulfur and nitrosyl chloride, followed by cyclization to form the benzothiadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMLCGOLBUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351084
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1887-60-1
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2,1,3-benzothiadiazole
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5,6-Dimethyl-2,1,3-benzothiadiazole
Reactant of Route 3
5,6-Dimethyl-2,1,3-benzothiadiazole
Reactant of Route 4
5,6-Dimethyl-2,1,3-benzothiadiazole
Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How can 5,6-Dimethyl-2,1,3-benzothiadiazole be modified chemically, and what are the resulting products?

A1: this compound can be chemically modified through bromination and oxidation reactions.

  • Bromination: Reacting this compound with N-bromosuccinimide yields mono- and bis(bromomethyl)benzothiadiazole derivatives. [] This reaction allows for further functionalization by substituting the bromine atoms with various nucleophiles.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Both articles mention that spectroscopic properties of this compound and its derivatives were investigated. [, ] Unfortunately, the abstracts do not provide specific details about the type of spectroscopic data (e.g., NMR, IR, UV-Vis) or the key spectral features observed. Access to the full text of the articles would be needed to provide a comprehensive answer regarding the spectroscopic characterization.

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